molecular formula C13H19NS B8354833 2-Amino-1-benzylthio-cyclohexane

2-Amino-1-benzylthio-cyclohexane

Cat. No. B8354833
M. Wt: 221.36 g/mol
InChI Key: IWMMKVQBNDKFNE-UHFFFAOYSA-N
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Patent
US04304642

Procedure details

2-Acetamido-1-benzylthio-cyclohexane (74 mg) prepared as above was added to 1 molar aqueous sodium hydroxide solution (30 ml) and refluxed for 19 hours. The reaction mixture was cooled, diluted to 100 ml with water and extracted with diethyl ether (3×50 ml). The ethereal layer was washed with water (25 ml), dried and evaporated to give 2-amino-1-benzylthio-cyclohexane (58 mg). Mass spec. m/e 221 (parent ion), IR 3300 (broad), 1600 and 1500 cm-1.
Name
2-Acetamido-1-benzylthio-cyclohexane
Quantity
74 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]1[S:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)(=O)C.[OH-].[Na+]>O>[NH2:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]1[S:11][CH2:12][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2|

Inputs

Step One
Name
2-Acetamido-1-benzylthio-cyclohexane
Quantity
74 mg
Type
reactant
Smiles
C(C)(=O)NC1C(CCCC1)SCC1=CC=CC=C1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 19 hours
Duration
19 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×50 ml)
WASH
Type
WASH
Details
The ethereal layer was washed with water (25 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1C(CCCC1)SCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 58 mg
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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